6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
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Overview
Description
6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate is an organic compound that features a benzyloxy group attached to a dihydronaphthalene ring, with a trifluoromethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 6-(benzyloxy)-3,4-dihydronaphthalen-1-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as pyridine or triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive trifluoromethanesulfonic anhydride.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Hydrolysis: The trifluoromethanesulfonate group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, or amines substituted at the trifluoromethanesulfonate position.
Oxidation: Products include benzaldehyde derivatives.
Reduction: Products include benzyl alcohol derivatives.
Scientific Research Applications
6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate involves its reactivity as an electrophile due to the presence of the trifluoromethanesulfonate group. This group can be readily displaced by nucleophiles, facilitating the formation of new carbon-nucleophile bonds. The benzyloxy group can also participate in various chemical transformations, contributing to the compound’s versatility in synthesis .
Comparison with Similar Compounds
Similar Compounds
6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl chloride: Similar structure but with a chloride group instead of trifluoromethanesulfonate.
6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl bromide: Similar structure but with a bromide group instead of trifluoromethanesulfonate.
6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl iodide: Similar structure but with an iodide group instead of trifluoromethanesulfonate.
Uniqueness
The trifluoromethanesulfonate group in 6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate makes it a more reactive electrophile compared to its halide counterparts. This increased reactivity can be advantageous in certain synthetic applications where a more reactive leaving group is desired .
Properties
Molecular Formula |
C18H15F3O4S |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
(6-phenylmethoxy-3,4-dihydronaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C18H15F3O4S/c19-18(20,21)26(22,23)25-17-8-4-7-14-11-15(9-10-16(14)17)24-12-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2 |
InChI Key |
VZQMDKDTFOZBKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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